Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic ester derivative of pyridine. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Halogenation: Introduction of a halogen atom (e.g., fluorine) to the pyridine ring.
Borylation: Reaction of the halogenated pyridine with a boronic ester reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion of the boronic ester to a phenol or other oxygen-containing functional groups.
Reduction: Reduction of the ester group to an alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: Utilized in the synthesis of biologically active compounds and probes for studying biological pathways.
Industry: Employed in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is primarily related to its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the activation of the boron atom and the subsequent coupling with an aryl or vinyl halide.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to the presence of both a fluorine atom and a boronic ester group on the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The fluorine atom can influence the electronic properties of the molecule, enhancing its utility in various chemical transformations.
Properties
Molecular Formula |
C13H17BFNO4 |
---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-9(15)16-10(8)11(17)18-5/h6-7H,1-5H3 |
InChI Key |
DEHYOVPNSBQDHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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